2-(Trifluoromethyl)oxan-4-ol

Lipophilicity LogP Regioisomer comparison

2-(Trifluoromethyl)oxan-4-ol is a fluorinated heterocyclic building block of the tetrahydropyran (oxane) class, bearing a trifluoromethyl substituent at the 2-position and a hydroxyl group at the 4-position. With a molecular formula of C6H9F3O2 and a molecular weight of 170.13 g/mol, it serves as a non-aromatic, saturated scaffold for drug discovery programs requiring three-dimensional character and tuned lipophilicity (XLogP3 = 1.1).

Molecular Formula C6H9F3O2
Molecular Weight 170.13 g/mol
Cat. No. B11916343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)oxan-4-ol
Molecular FormulaC6H9F3O2
Molecular Weight170.13 g/mol
Structural Identifiers
SMILESC1COC(CC1O)C(F)(F)F
InChIInChI=1S/C6H9F3O2/c7-6(8,9)5-3-4(10)1-2-11-5/h4-5,10H,1-3H2
InChIKeyWMARCHQQOZHEKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethyl)oxan-4-ol (CAS 1849253-59-3): Fluorinated Tetrahydropyran Building Block for Medicinal Chemistry Procurement


2-(Trifluoromethyl)oxan-4-ol is a fluorinated heterocyclic building block of the tetrahydropyran (oxane) class, bearing a trifluoromethyl substituent at the 2-position and a hydroxyl group at the 4-position . With a molecular formula of C6H9F3O2 and a molecular weight of 170.13 g/mol, it serves as a non-aromatic, saturated scaffold for drug discovery programs requiring three-dimensional character and tuned lipophilicity (XLogP3 = 1.1) .

Why 2-(Trifluoromethyl)oxan-4-ol Cannot Be Substituted by Its 4-CF3 Regioisomer or Non-Fluorinated Analogs


The regioisomeric positioning of the trifluoromethyl group on the tetrahydropyran ring produces distinct physicochemical and electronic profiles that preclude direct substitution . Simply replacing 2-(trifluoromethyl)oxan-4-ol with its 4-CF3 isomer (CAS 1251358-35-6) or a non-fluorinated 2-methyl analog alters the lipophilicity, hydrogen-bonding capacity, and conformational rigidity of the scaffold . These differences propagate through synthetic intermediates and ultimately affect the ADME profile and target engagement of the final drug candidates. The quantitative evidence below establishes where these differences are measurable and decision-relevant.

Quantitative Differential Evidence: 2-(Trifluoromethyl)oxan-4-ol vs. Closest Analogs


Lipophilicity Shift: XLogP3 = 1.1 for 2-CF3 vs. ACD/LogP = 0.80 for 4-CF3 Regioisomer

The target compound exhibits an XLogP3 of 1.1, compared to an ACD/LogP of 0.80 for the 4-(trifluoromethyl)oxan-4-ol regioisomer . This represents a ΔLogP of approximately +0.3 units, driven by the proximity of the electron-withdrawing CF3 group to the ring oxygen at the 2-position, which modulates the overall dipole and solvation properties.

Lipophilicity LogP Regioisomer comparison

Hydrogen Bond Acceptor Count: 5 (2-CF3 with Fluorine Participation) vs. 2 (4-CF3, Fluorine Excluded from HBA)

2-(Trifluoromethyl)oxan-4-ol possesses 5 hydrogen bond acceptor sites (including the three fluorine atoms of the CF3 group), compared to only 2 for the 4-CF3 regioisomer, whose computational descriptor excludes fluorine from the HBA count . Topological polar surface area is nearly identical (29.5 vs. 29.46 Ų), indicating that the additional HBA capacity arises from fluorine's weak acceptor character without increasing polar surface area.

Hydrogen bonding Fluorine interactions Protein-ligand recognition

Lipophilicity Gain Over Non-Fluorinated Analogs: ΔLogP = +0.55 vs. 2-Methyl and +1.54 vs. Parent Oxan-4-ol

Replacement of the 2-methyl group in 2-methyltetrahydro-2H-pyran-4-ol (LogP = 0.546) with a 2-trifluoromethyl group (XLogP3 = 1.1) increases lipophilicity by 0.55 log units, while the gain over the parent unsubstituted oxan-4-ol scaffold (ACD/LogP = -0.44) is 1.54 log units . This is consistent with the established Hansch aromatic π-value for CF3 (+1.07) substantially exceeding that of CH3 (+0.53) and demonstrates that the CF3 group imparts a predictable, quantifiable lipophilicity enhancement on the saturated tetrahydropyran ring.

Fluorination effect Lipophilicity enhancement CF3 vs. CH3 bioisosterism

Conformational Rigidity: Zero Rotatable Bonds in 2-CF3 vs. One Rotatable Bond in 4-CF3 Isomer

2-(Trifluoromethyl)oxan-4-ol has zero rotatable bonds (the entire scaffold is conformationally locked), whereas the 4-CF3 regioisomer has one freely rotatable bond (the C–CF3 bond) . This increased conformational rigidity pre-organizes the scaffold for target binding, potentially reducing the entropic penalty upon complex formation by an estimated 0.5–1.0 kcal/mol based on the theoretical cost of freezing a single rotor.

Conformational restriction Rotatable bonds Ligand efficiency

Documented HCV Inhibitor Patent Relevance: 2-CF3 Scaffold Explicitly Cited in EP-2909205-A1 and WO-2014062196-A1, 4-CF3 Regioisomer Absent

2-(Trifluoromethyl)oxan-4-ol is explicitly cited as a synthetic intermediate in patents EP-2909205-A1 and WO-2014062196-A1, both directed to hepatitis C virus (HCV) replication inhibitors [1]. The 4-CF3 regioisomer (CAS 1251358-35-6) does not appear in these specific patent filings, indicating a demonstrated scaffold preference for 2-CF3 substitution in this antiviral chemotype. This patent linkage provides procurement justification for programs pursuing HCV or related antiviral targets.

HCV inhibitor Patent building block Antiviral research

Procurement-Driven Application Scenarios for 2-(Trifluoromethyl)oxan-4-ol


Fragment-Based Lead Generation Requiring sp³-Rich, Fluorinated Scaffolds with Minimal Conformational Entropy

The combination of a saturated oxane ring with a C2-trifluoromethyl group provides a three-dimensional, low-aromaticity scaffold with enhanced lipophilicity (XLogP3 = 1.1) and zero rotatable bonds. This minimizes conformational entropy loss upon target binding, making 2-(trifluoromethyl)oxan-4-ol a preferred fragment for library construction targeting previously undrugged protein pockets where ligand efficiency is paramount . The +0.3 LogP advantage over the 4-CF3 isomer enables tuning of permeability without scaffold hopping.

Antiviral Drug Discovery Targeting HCV NS5A or NS3 Protease with Patent-Exemplified Building Blocks

The documented use of this compound as a building block in HCV inhibitor patents (EP-2909205-A1, WO-2014062196-A1) provides a validated synthetic entry point for medicinal chemistry teams pursuing direct-acting antiviral agents [1]. Procurement of this specific regioisomer ensures alignment with patent-exemplified synthetic routes, reducing the risk of late-stage synthetic route redesign and facilitating freedom-to-operate analysis.

ADME Optimization Through Regioisomer-Dependent Lipophilicity Tuning in Lead Series

When lead optimization requires a measurable increase in LogP without introducing additional aromatic rings or rotatable bonds, the 2-CF3 oxan-4-ol scaffold offers a +0.55 log unit advantage over the 2-methyl analog and a +0.3 log unit advantage over the 4-CF3 regioisomer . This differential supports rational design of backup series with improved membrane permeability (predicted from LogP) while maintaining the saturated character that favors aqueous solubility and metabolic stability.

Synthesis of Fluorinated Macrocyclic Inhibitors Requiring Pre-Organized Tetrahydropyran Cores with Enhanced Hydrogen-Bonding Capacity

The zero rotatable bonds of the 2-CF3 isomer, combined with its higher hydrogen bond acceptor count (5 HBA including fluorine atoms vs. 2 HBA for 4-CF3 isomer), position this compound as a suitable precursor for macrocyclization reactions . The conformational pre-organization reduces the entropic cost of macrocycle formation, while the additional fluorine-mediated HBA sites provide extra vectors for target engagement in conformationally constrained binding pockets.

Quote Request

Request a Quote for 2-(Trifluoromethyl)oxan-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.